
1-Cyclopropyl-4-(piperidin-4-yl)piperazine trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-4-(piperidin-4-yl)piperazine trihydrochloride is a chemical compound with the molecular formula C12H26Cl3N3. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in the pharmaceutical industry. This compound is known for its unique structural features, which include a cyclopropyl group and a piperidine ring, making it a valuable building block in medicinal chemistry.
Métodos De Preparación
The synthesis of 1-Cyclopropyl-4-(piperidin-4-yl)piperazine trihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and leads to the formation of protected piperazines . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Industrial production methods often utilize these synthetic routes due to their high yields and efficiency.
Análisis De Reacciones Químicas
1-Cyclopropyl-4-(piperidin-4-yl)piperazine trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups into the molecule.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-4-(piperidin-4-yl)piperazine trihydrochloride has numerous applications in scientific research:
Biology: This compound is used in the development of biochemical assays and as a reagent in molecular biology experiments.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-4-(piperidin-4-yl)piperazine trihydrochloride involves its interaction with specific molecular targets in the body. The piperazine moiety is known to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, which play a crucial role in regulating mood and behavior . The compound’s effects are mediated through these interactions, leading to changes in neurotransmitter levels and signaling pathways.
Comparación Con Compuestos Similares
1-Cyclopropyl-4-(piperidin-4-yl)piperazine trihydrochloride can be compared with other similar compounds such as:
1-Methyl-4-(piperidin-4-yl)piperazine: This compound has a similar piperazine structure but with a methyl group instead of a cyclopropyl group.
1-Cyclopropyl-4-(4-piperidinyl)piperazine: This compound is closely related but lacks the trihydrochloride component.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C12H26Cl3N3 |
|---|---|
Peso molecular |
318.7 g/mol |
Nombre IUPAC |
1-cyclopropyl-4-piperidin-4-ylpiperazine;trihydrochloride |
InChI |
InChI=1S/C12H23N3.3ClH/c1-2-11(1)14-7-9-15(10-8-14)12-3-5-13-6-4-12;;;/h11-13H,1-10H2;3*1H |
Clave InChI |
YZSDFAGQRLLWBM-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2CCN(CC2)C3CCNCC3.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;[(13S,14S,17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B14030937.png)
![5-(Chloromethyl)-N-(4-methoxybenzyl)thieno[2,3-D]thiazol-2-amine](/img/structure/B14030960.png)
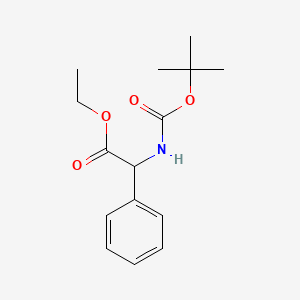
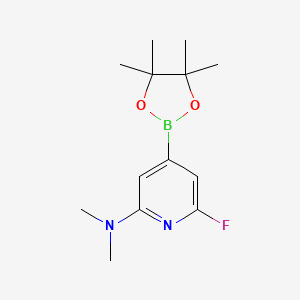
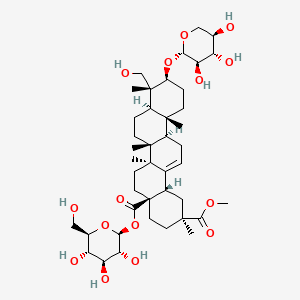

![(4aR,10aS)-8-bromo-1,4,4a,10a-tetrahydropyrano[4,3-b]chromen-10(3H)-one](/img/structure/B14030980.png)
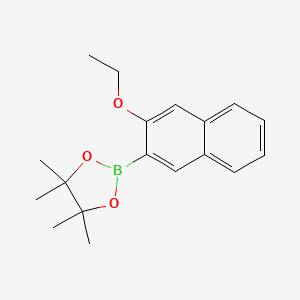
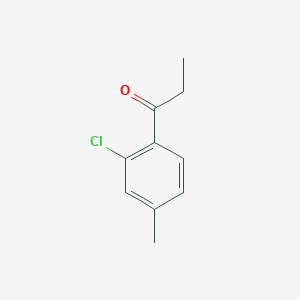

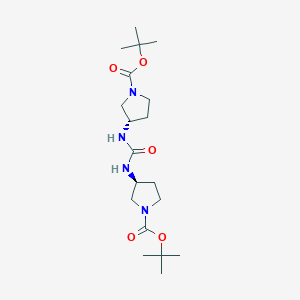
![(1R,3S)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14031010.png)
![(4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B14031016.png)

